molecular formula C18H18N6OS B12174043 N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B12174043
M. Wt: 366.4 g/mol
InChI Key: VYQAKIDQFZSXMM-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of indole, tetrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves a multi-step process:

    Formation of the Indole Moiety: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Coupling Reactions: The final step involves coupling the synthesized moieties using appropriate coupling agents like carbodiimides or phosphonium salts under controlled conditions to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with similar indole and amide functionalities.

    2-Amino-3-(1H-indol-3-yl)-propan-1-ol: A compound with an indole moiety and an amino alcohol group.

    N-[1H-Indol-3-yl-acetyl]glycine acid: A compound with an indole moiety and a glycine derivative.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is unique due to its combination of indole, tetrazole, and thiophene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C18H18N6OS/c1-11-12(2)26-18(24-10-21-22-23-24)16(11)17(25)19-8-7-13-9-20-15-6-4-3-5-14(13)15/h3-6,9-10,20H,7-8H2,1-2H3,(H,19,25)

InChI Key

VYQAKIDQFZSXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=CNC3=CC=CC=C32)N4C=NN=N4)C

Origin of Product

United States

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